![molecular formula C28H44N2O2 B1663058 (9Z)-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]octadec-9-enamide CAS No. 1002100-44-8](/img/structure/B1663058.png)
(9Z)-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]octadec-9-enamide
Descripción general
Descripción
“(9Z)-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]octadec-9-enamide” is a complex organic compound . It contains a total of 77 bonds, including 33 non-H bonds, 12 multiple bonds, 18 rotatable bonds, 2 double bonds, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 secondary amide (aliphatic), 1 aromatic hydroxyl, and 1 Pyrrole .
Molecular Structure Analysis
The molecular structure of this compound is quite complex. It contains a total of 76 atoms, including 44 Hydrogen atoms, 28 Carbon atoms, 2 Nitrogen atoms, and 2 Oxygen atoms .Aplicaciones Científicas De Investigación
-
Siderophores
- Field: Biochemistry
- Application: Siderophores are small molecules known for their high iron binding capacity, essential for all life forms requiring iron .
- Method: Siderophores are synthesized via nonribosomal peptide synthetase (NRPS) and non-NRPS pathways .
- Results: Siderophores play a role in regulating bioavailable iron levels. Their applications include biological pest control, disease treatment, ecological pollution remediation, and heavy metal ion removal .
-
Proteolytic Enzymes
- Field: Molecular Biology
- Application: Proteolytic enzymes are capable of hydrolyzing peptide bonds in proteins. They have key roles in biological processes and in the life-cycle of many pathogens .
- Method: Proteases can be subdivided into exopeptidases or endopeptidases. Exopeptidases catalyze the hydrolysis of the peptide bonds near the N - or C -terminal ends of the substrate .
- Results: Proteases are extensively applied in several sectors of industry and biotechnology, including production of Klenow fragments, peptide synthesis, digestion of unwanted proteins during nucleic acid purification, cell culturing and tissue dissociation, preparation of recombinant antibody fragments for research, diagnostics and therapy, exploration of the structure-function relationships by structural studies, removal of affinity tags from fusion proteins in recombinant protein techniques, peptide sequencing and proteolytic digestion of proteins in proteomics .
-
AlphaFold
- Field: Bioinformatics
- Application: AlphaFold is a revolutionary AI model developed by Google DeepMind and Isomorphic Labs that can predict the structure and interactions of all life’s molecules with unprecedented accuracy .
- Method: Given an input list of molecules, AlphaFold 3 generates their joint 3D structure, revealing how they all fit together .
- Results: AlphaFold 3 has been used to make discoveries in areas including malaria vaccines, cancer treatments and enzyme design .
-
Artificial Intelligence
- Field: Computer Science
- Application: Artificial Intelligence (AI) is transforming how we live, work, and play. By enabling new technologies like self-driving cars and recommendation systems or improving old ones like medical diagnostics and search engines .
- Method: AI explores the concepts and algorithms at the foundation of modern artificial intelligence, diving into the ideas that give rise to technologies like game-playing engines, handwriting recognition, and machine translation .
- Results: AI has enabled the development of new technologies and improved old ones, transforming various sectors including healthcare, transportation, and entertainment .
-
DNA Applications
- Field: Forensics and Medicine
- Application: DNA is unique to each individual, and therefore can be used for identification purposes .
- Method: DNA is extracted from cells and then analyzed to create a unique DNA profile .
- Results: DNA profiling has been used in forensics for identifying individuals in criminal investigations and paternity testing .
-
Silica-based Nanoparticles
- Field: Nanotechnology
- Application: Silica-based nanoparticles have attracted great attention due to their promising distinctive, versatile, and privileged physiochemical characteristics .
- Method: These nanoparticles are functionalized for different applications .
- Results: They have been extensively highlighted in advanced catalysis, drug-delivery, biomedical applications, environmental remediation applications, and wastewater treatment .
-
Graphene
- Field: Material Science
- Application: Graphene is an allotrope of carbon consisting of a single layer of atoms arranged in a hexagonal lattice .
- Method: Graphene conducts heat and electricity very efficiently along its plane .
- Results: Graphene has become a valuable and useful nanomaterial due to its exceptionally high tensile strength, electrical conductivity, transparency, and being the thinnest two-dimensional material in the world .
-
Nanotechnology
- Field: Various Industries
- Application: Nanotechnology has massively revolutionized industries around the world .
- Method: A comprehensive research strategy is adopted to incorporate the latest data driven from major science platforms .
- Results: Resultantly, a broad-spectrum overview is presented which includes the applications of nanotechnology in the modernization of several industries .
Propiedades
IUPAC Name |
(Z)-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]octadec-9-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H44N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-28(32)29-21-20-24-23-30-27-19-18-25(31)22-26(24)27/h9-10,18-19,22-23,30-31H,2-8,11-17,20-21H2,1H3,(H,29,32)/b10-9- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCQKHZYXPCLVBI-KTKRTIGZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NCCC1=CNC2=C1C=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)NCCC1=CNC2=C1C=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H44N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(9Z)-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]octadec-9-enamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



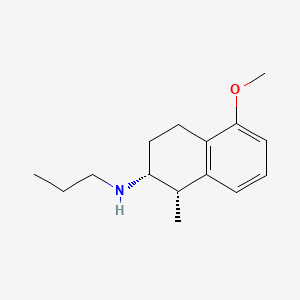
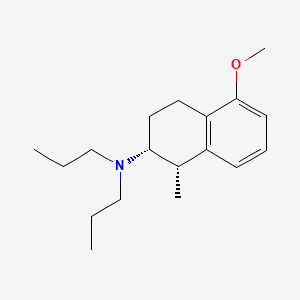
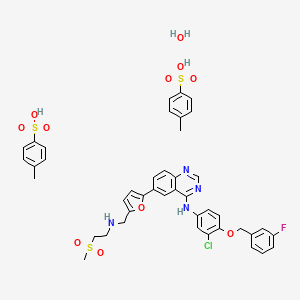
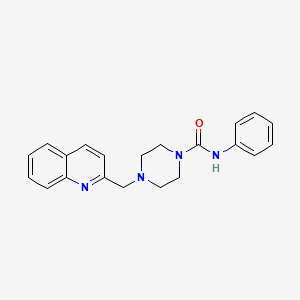
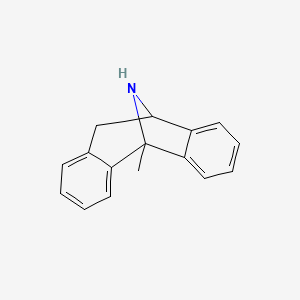
![[4-(5-Sulfanylidenedithiol-3-yl)phenyl] 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate](/img/structure/B1662987.png)
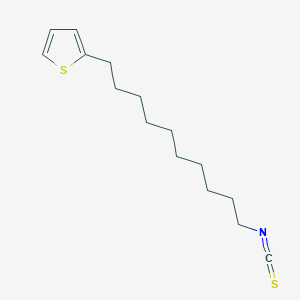
![Methyl thieno[3,2-d]thiadiazole-6-carboxylate](/img/structure/B1662990.png)
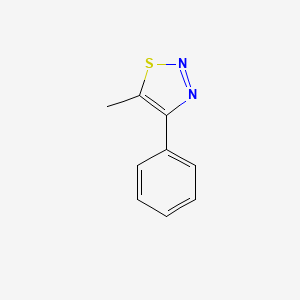
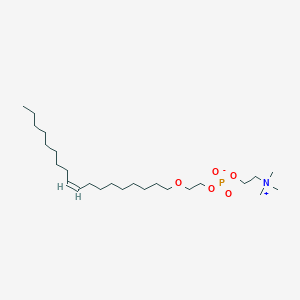
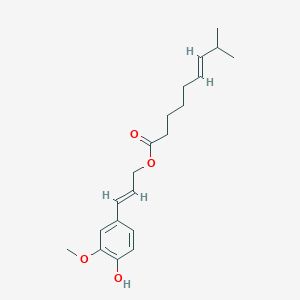
![(2R,3S)-1-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]-3-(propan-2-ylamino)butan-2-ol](/img/structure/B1662996.png)
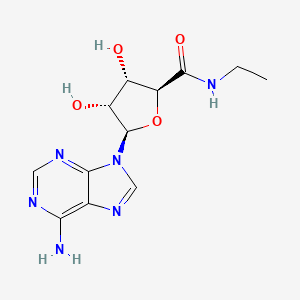
![5-(3-Phenylmethoxyphenyl)-7-[3-(pyrrolidin-1-ylmethyl)cyclobutyl]pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B1662999.png)